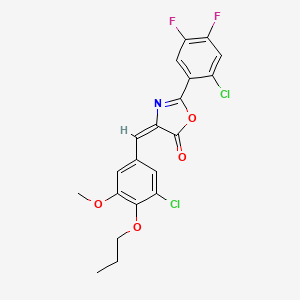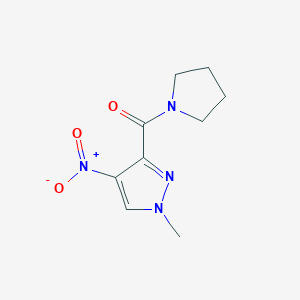![molecular formula C29H29N3O2 B14930389 (4-Benzylpiperazin-1-yl)[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14930389.png)
(4-Benzylpiperazin-1-yl)[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-BENZYLPIPERAZINO)[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are widely studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, a methoxyphenyl group, and a benzylpiperazine moiety, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
The benzylpiperazine moiety is usually synthesized separately and then coupled with the quinoline derivative. This coupling can be achieved through nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon on the quinoline derivative, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-BENZYLPIPERAZINO)[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
(4-BENZYLPIPERAZINO)[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (4-BENZYLPIPERAZINO)[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with serotonin receptors, modulating neurotransmitter release and uptake. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. These interactions contribute to the compound’s pharmacological effects, including its potential anticancer and neuroprotective properties.
Comparación Con Compuestos Similares
Similar Compounds
- (4-BENZYLPIPERAZINO)[2-(4-HYDROXYPHENYL)-3-METHYL-4-QUINOLYL]METHANONE
- (4-BENZYLPIPERAZINO)[2-(4-CHLOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE
- (4-BENZYLPIPERAZINO)[2-(4-FLUOROPHENYL)-3-METHYL-4-QUINOLYL]METHANONE
Uniqueness
(4-BENZYLPIPERAZINO)[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]METHANONE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This modification can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic profile.
Propiedades
Fórmula molecular |
C29H29N3O2 |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]methanone |
InChI |
InChI=1S/C29H29N3O2/c1-21-27(29(33)32-18-16-31(17-19-32)20-22-8-4-3-5-9-22)25-10-6-7-11-26(25)30-28(21)23-12-14-24(34-2)15-13-23/h3-15H,16-20H2,1-2H3 |
Clave InChI |
OSKPJLZPDCOISL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930320.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930331.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14930336.png)
![3-Chloro-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B14930337.png)
![6-(1,5-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14930356.png)
![6-cyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14930362.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B14930364.png)
![2,3-dimethoxy-6-{(E)-[2-(methylsulfonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B14930372.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B14930374.png)

![(4Z)-2-(4-methyl-3-nitrophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14930380.png)
![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chloro-1H-pyrazol-1-yl)ethanone](/img/structure/B14930381.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14930400.png)
